2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions to afford the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-coupling reactions to prepare trifluoromethyl aryl derivatives.
4-((Trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxide: Contains a similar trifluoromethylthio group and is used in the synthesis of complex heterocycles.
Uniqueness
2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the trifluoromethylthio group and the cyclopropane carboxylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H9F3O2S |
---|---|
Molecular Weight |
262.25 g/mol |
IUPAC Name |
2-[4-(trifluoromethylsulfanyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2S/c12-11(13,14)17-7-3-1-6(2-4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16) |
InChI Key |
NXMCYJKELZOFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(C=C2)SC(F)(F)F |
Origin of Product |
United States |
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